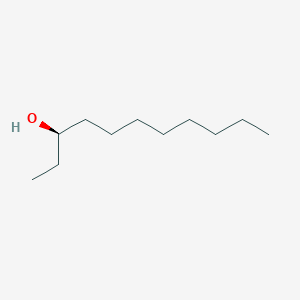

3-Undecanol, (R)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-3-ウンデカノール、(R)-3-ウンデカノールとしても知られています、または(R)-ウンデカン-3-オールは、分子式C₁₁H₂₄Oを持つ二次アルコールです。これは、11個の炭素鎖の第3炭素にヒドロキシル基(-OH)が付いていることを特徴としています。この化合物は、第3炭素のキラル中心によって特徴付けられ、これが光学活性を与えます。これは、無色の水に不溶性の液体で、穏やかな臭いがあります。

準備方法

合成経路および反応条件

(R)-3-ウンデカノールは、さまざまな方法で合成することができます。一般的なアプローチの1つは、(R)-エナンチオマーの生成を保証するためにキラル触媒を使用して3-ウンデカノンを還元することです。還元は、高いエナンチオ選択性を実現するために制御された条件下で、水素化ホウ素ナトリウム(NaBH₄)または水素化アルミニウムリチウム(LiAlH₄)などの試薬を使用して行うことができます。

工業的製造方法

工業的な設定では、(R)-3-ウンデカノールの製造には、多くの場合、目的のキラリティを実現するために生体触媒または酵素を使用します。アルコール脱水素酵素(ADH)を使用する3-ウンデカノンの酵素的還元は、一般的な方法です。このプロセスは、その高い特異性と環境に優しい性質のために有利です。

化学反応の分析

反応の種類

(R)-3-ウンデカノールは、次のものを含むさまざまな化学反応を受けます。

酸化: 三酸化クロム(CrO₃)や過マンガン酸カリウム(KMnO₄)などの酸化剤を使用して、3-ウンデカノンに酸化することができます。

還元: さらに還元すると、ウンデカンが生成されます。

置換: 塩化チオニル(SOCl₂)などの試薬を使用して、ヒドロキシル基をハロゲンに置き換えて、3-ウンデシルクロリドを形成することができます。

一般的な試薬と条件

酸化: 酸性条件下での三酸化クロム(CrO₃)。

還元: 水素化ホウ素ナトリウム(NaBH₄)または水素化アルミニウムリチウム(LiAlH₄)。

置換: 塩化チオニル(SOCl₂)または三臭化リン(PBr₃)。

主な生成物

酸化: 3-ウンデカノン。

還元: ウンデカン。

置換: 3-ウンデシルクロリド。

科学研究の用途

(R)-3-ウンデカノールは、科学研究で幅広い用途があります。

化学: 複雑な分子の合成におけるキラルビルディングブロックとして使用されます。

生物学: 研究によると、膜流動性や細胞シグナル伝達などの細胞プロセスに影響を与える可能性があります。

医学: 細菌や真菌に対する潜在的な抗菌作用を調査するために研究が続けられています。

工業: 新しい材料や薬物送達システムの開発に使用されます。

科学的研究の応用

3-Undecanol, ®-, has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

Biology: Studies suggest it may influence cellular processes such as membrane fluidity and cell signaling.

Medicine: Research is ongoing to explore its potential antimicrobial properties against bacteria and fungi.

Industry: It is used in the development of new materials and drug delivery systems.

作用機序

(R)-3-ウンデカノールの作用機序には、細胞膜やタンパク質との相互作用が含まれます。それは膜流動性を変化させることができ、さまざまな細胞機能に影響を与えます。微生物細胞では、細胞膜を破壊して細胞死を引き起こします 。昆虫では、嗅覚タンパク質に結合して嗅覚を妨害します 。

類似の化合物との比較

(R)-3-ウンデカノールは、次のものなどの他の類似の化合物と比較することができます。

1-ウンデカノール: 第1炭素にヒドロキシル基を持つ第一級アルコール。

3-デカノール: 10個の炭素鎖の第3炭素にヒドロキシル基を持つ二次アルコール。

3-ドデカノール: 12個の炭素鎖の第3炭素にヒドロキシル基を持つ二次アルコール。

独自性

(R)-3-ウンデカノールは、キラル中心のためにユニークです。これは、光学活性と生物学的分子との特定の相互作用を付与します。キラル合成におけるその用途と潜在的な抗菌作用は、それを他の類似の化合物とは異なるものとして区別します。

類似化合物との比較

3-Undecanol, ®-, can be compared with other similar compounds such as:

1-Undecanol: A primary alcohol with a hydroxyl group at the first carbon.

3-Decanol: A secondary alcohol with a hydroxyl group at the third carbon of a ten-carbon chain.

3-Dodecanol: A secondary alcohol with a hydroxyl group at the third carbon of a twelve-carbon chain.

Uniqueness

3-Undecanol, ®-, is unique due to its chiral center, which imparts optical activity and specific interactions with biological molecules. Its applications in chiral synthesis and potential antimicrobial properties further distinguish it from other similar compounds.

特性

分子式 |

C11H24O |

|---|---|

分子量 |

172.31 g/mol |

IUPAC名 |

(3R)-undecan-3-ol |

InChI |

InChI=1S/C11H24O/c1-3-5-6-7-8-9-10-11(12)4-2/h11-12H,3-10H2,1-2H3/t11-/m1/s1 |

InChIキー |

HCARCYFXWDRVBZ-LLVKDONJSA-N |

異性体SMILES |

CCCCCCCC[C@@H](CC)O |

正規SMILES |

CCCCCCCCC(CC)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,3S,4S,5S,6R)-6-[[(3Z,5Z,8R,9Z,11S,12R,13Z,15Z,18S)-12-[(3R,4S,5R)-3,4-dihydroxy-6,6-dimethyl-5-[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoyl]oxyoxan-2-yl]oxy-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate](/img/structure/B12074083.png)

![2-Methyl-4-(thiophen-2-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B12074106.png)

![1-[3-(3-Bromophenyl)propyl]piperazine](/img/structure/B12074141.png)

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(3-methylbut-2-enylamino)methyl]-2-sulfanylidene-1,3-diazinan-4-one](/img/structure/B12074151.png)